molecular formula C17H16N2O2 B5396686 2-(6-methyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5396686
M. Wt: 280.32 g/mol
InChI Key: YKQHEYKNHMPPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(6-methyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide” is of interest due to its unique chemical structure and potential for various chemical reactions and interactions. Although the exact chemical might not be directly mentioned, related compounds and structural analogs provide insights into synthesis methods, molecular structure, and chemical properties.

Synthesis Analysis

Several studies describe the synthesis of structurally similar compounds, providing insights into possible synthetic routes and methodologies. For instance, cascade reactions have been developed for the synthesis of benzofuran-2-ylacetamides, starting from allyloxyaryl-yn-ols, amines, and CO, in the presence of PdI2 and PPh3, indicating a general approach to synthesizing benzofuran derivatives (Gabriele et al., 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related acetamides. For instance, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides exhibit folded conformations about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing the conformation (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds have been explored, including oxidation reactions with various oxidants leading to diverse products. The study by Pailloux et al. (2007) describes the chemical oxidation of pyridinyl acetamides, highlighting the compound's reactivity channels (Pailloux et al., 2007).

Physical Properties Analysis

Although specific details on the physical properties of “2-(6-methyl-1-benzofuran-3-yl)-N-(2-pyridinylmethyl)acetamide” were not directly available, studies on related compounds can provide insights into solubility, stability, and other physical characteristics important for synthesis and application.

Chemical Properties Analysis

Investigations into the chemical properties of acetamides, including their binding affinities, reactivity towards different chemical agents, and potential biological activities, offer a broad understanding of how structural modifications affect chemical behavior. For example, structure-activity relationship studies of acetamides as opioid kappa agonists demonstrate the importance of molecular conformation and substituent effects on biological activity (Costello et al., 1991).

properties

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12-5-6-15-13(11-21-16(15)8-12)9-17(20)19-10-14-4-2-3-7-18-14/h2-8,11H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQHEYKNHMPPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.